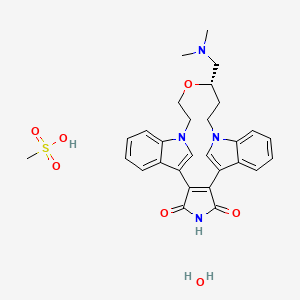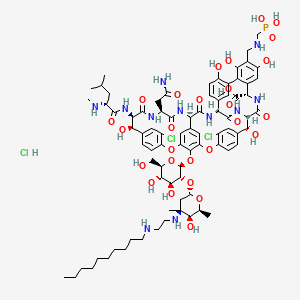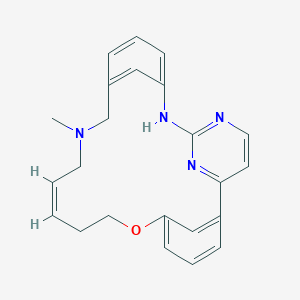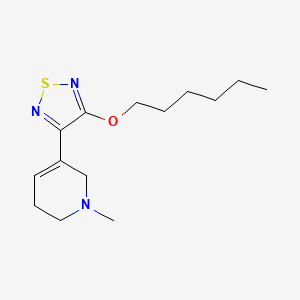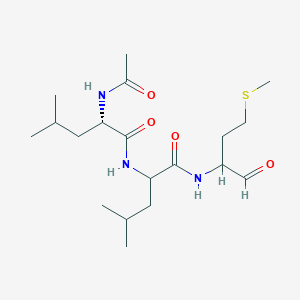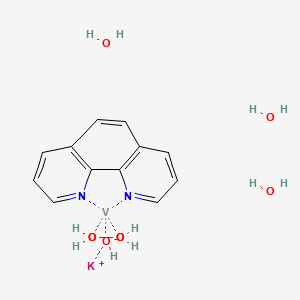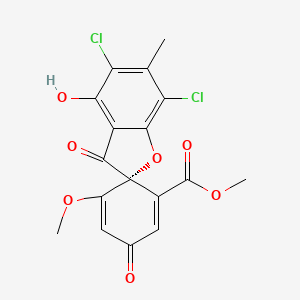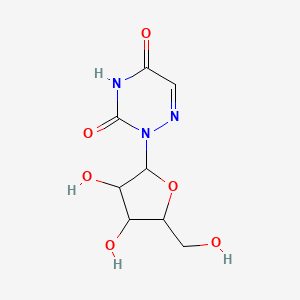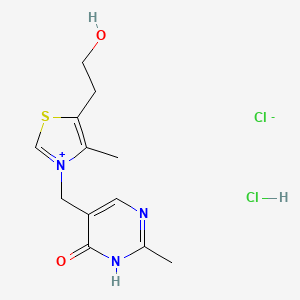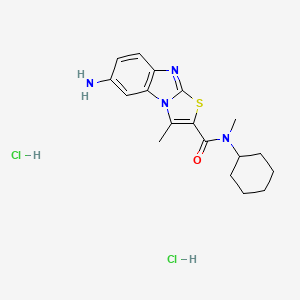![molecular formula C19H19NO3S B1663158 3,5-Dimethyl-4-[(4-methylphenyl)sulfonyl-phenylmethyl]isoxazole CAS No. 116422-95-8](/img/structure/B1663158.png)
3,5-Dimethyl-4-[(4-methylphenyl)sulfonyl-phenylmethyl]isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-4-[(4-methylphenyl)sulfonyl-phenylmethyl]isoxazole, also known as DMI, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DMI belongs to the class of isoxazole derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Synthesis and Derivative Formation
Research into isoxazoles, including derivatives similar to 3,5-Dimethyl-4-[(4-methylphenyl)sulfonyl-phenylmethyl]isoxazole, has primarily focused on their synthesis and the creation of novel derivatives. For instance, studies have explored the lateral metalation and electrophilic quenching of isoxazoles, offering insights into the synthesis of thioalkyl derivatives of isoxazoles (Balasubramaniam, Mirzaei, & Natale, 1990). Another study investigated the convenient synthesis of novel 5-substituted 3-methylisoxazole-4-sulfonamides, starting from 3,5-dimethylisoxazole (Filimonov et al., 2006).
Structural and Molecular Studies
Several studies have been conducted on the structure and molecular configurations of isoxazole derivatives. For example, the crystal and molecular structure of compounds like [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol have been characterized, which could provide insights into similar structures like 3,5-Dimethyl-4-[(4-methylphenyl)sulfonyl-phenylmethyl]isoxazole (Naveen et al., 2015).
Reactivity and Tautomerism Studies
Research on isoxazole compounds has also focused on their reactivity and tautomerism. A study on the tautomerism of heteroaromatic compounds, including 5-hydroxyisoxazoles and isoxazol-5-ones, could be relevant for understanding the properties of 3,5-Dimethyl-4-[(4-methylphenyl)sulfonyl-phenylmethyl]isoxazole (Boulton & Katritzky, 1961).
Applications in Novel Syntheses
Isoxazole derivatives have also been used in developing novel synthetic methods. For instance, the synthesis of biphenylsulfonamide endothelin receptor antagonists from isoxazole derivatives highlights the potential applications of these compounds in synthesizing biologically active molecules (Murugesan et al., 2003).
properties
CAS RN |
116422-95-8 |
|---|---|
Product Name |
3,5-Dimethyl-4-[(4-methylphenyl)sulfonyl-phenylmethyl]isoxazole |
Molecular Formula |
C19H19NO3S |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
3,5-dimethyl-4-[(4-methylphenyl)sulfonyl-phenylmethyl]-1,2-oxazole |
InChI |
InChI=1S/C19H19NO3S/c1-13-9-11-17(12-10-13)24(21,22)19(16-7-5-4-6-8-16)18-14(2)20-23-15(18)3/h4-12,19H,1-3H3 |
InChI Key |
ZEKHPEYYOIKDQJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC=C2)C3=C(ON=C3C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC=C2)C3=C(ON=C3C)C |
synonyms |
3,5-dimethyl-4-[(4-methylphenyl)sulfonyl-phenylmethyl]-1,2-oxazole |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



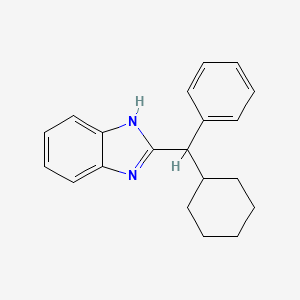
![2-Oxazolamine, 5-[(2-bromophenoxy)methyl]-4,5-dihydro-](/img/structure/B1663077.png)
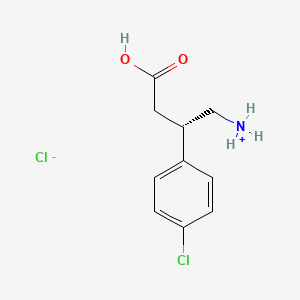
![(2S)-4-amino-N-benzyl-2-[[(2S)-2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indazol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]butanamide](/img/structure/B1663079.png)
